molecular formula C6H14O6 B583724 D-Mannitol-d1 CAS No. 75607-68-0

D-Mannitol-d1

Cat. No.: B583724
CAS No.: 75607-68-0
M. Wt: 183.178
InChI Key: FBPFZTCFMRRESA-JNHZOBAGSA-N
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Description

D-Mannitol-d1, also known as deuterated D-Mannitol, is a stable isotope-labeled compound. It is a derivative of D-Mannitol, a naturally occurring six-carbon sugar alcohol. This compound is primarily used in scientific research due to its unique properties, which include its ability to act as a tracer in various biochemical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D-Mannitol-d1 involves the incorporation of deuterium, a stable isotope of hydrogen, into the D-Mannitol molecule. This can be achieved through several synthetic routes, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes. These processes are optimized to maximize yield and purity, often involving genetically modified microorganisms that can efficiently incorporate deuterium into the D-Mannitol structure .

Chemical Reactions Analysis

Types of Reactions

D-Mannitol-d1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include D-mannose, other sugar alcohols, and various substituted derivatives of this compound .

Scientific Research Applications

D-Mannitol-d1 has a wide range of applications in scientific research, including:

Mechanism of Action

D-Mannitol-d1 exerts its effects primarily through its role as an osmotic diuretic. It elevates blood plasma osmolality, resulting in the enhanced flow of water from tissues into interstitial fluid and plasma. This mechanism is particularly useful in reducing cerebral edema and intracranial pressure . Additionally, this compound is metabolically inert, making it an ideal compound for use in various diagnostic and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its deuterium labeling, which allows it to be used as a tracer in various scientific studies. This property makes it invaluable in research applications where tracking the movement and transformation of molecules is essential .

Biological Activity

D-Mannitol-d1, a deuterated form of D-mannitol, is a sugar alcohol that exhibits various biological activities. This article delves into its biological properties, mechanisms of action, and applications in medical and research settings, supported by data tables and relevant case studies.

Overview of this compound

D-Mannitol is a naturally occurring sugar alcohol found in various plants and fungi. It has been widely used in clinical settings due to its osmotic properties, primarily as an osmotic diuretic to manage conditions such as elevated intracranial pressure and acute kidney injury. The deuterated variant, this compound, is utilized in research for tracing and imaging purposes due to its distinct NMR characteristics.

Biological Activities

1. Osmotic Agent

This compound is primarily recognized for its role as an osmotic agent. It induces osmotic blood-brain barrier opening (OBBBO), facilitating drug delivery to the brain. A study demonstrated that low-dose mannitol treatment effectively reduced intracranial pressure while maintaining safety profiles in animal models .

2. Neuroprotective Effects

Research indicates that D-mannitol can exert neuroprotective effects, particularly in conditions like stroke and traumatic brain injury. It helps mitigate oxidative stress and inflammation, promoting neuronal survival . In vivo studies have shown that mannitol administration reduces neuronal damage following ischemic events.

3. Antimicrobial Properties

D-Mannitol has been investigated for its antimicrobial properties. A study involving Cryptosporidium parvum showed that mannitol could enhance the growth of certain cell lines while exhibiting selective toxicity towards pathogens . This suggests potential applications in treating infections or enhancing the efficacy of other antimicrobial agents.

D-Mannitol's biological activity can be attributed to several mechanisms:

  • Osmotic Regulation : By creating an osmotic gradient, mannitol draws water out of cells, reducing swelling and intracranial pressure.
  • Antioxidant Activity : Mannitol scavenges free radicals, thereby protecting cells from oxidative damage.
  • Modulation of Inflammatory Responses : It influences inflammatory pathways, potentially reducing the severity of inflammation in various conditions.

Case Study 1: Intracranial Pressure Management

A clinical trial evaluated the efficacy of D-mannitol in patients with severe traumatic brain injury. The results indicated significant reductions in intracranial pressure within 30 minutes of administration, with no adverse effects reported .

Case Study 2: Neuroprotection in Stroke Models

In a rat model of ischemic stroke, D-mannitol treatment resulted in improved neurological outcomes compared to control groups. MRI imaging revealed reduced infarct size and enhanced recovery of motor functions .

Table 1: Effects of D-Mannitol on Intracranial Pressure

Dose (g/kg)Time (min)ICP Reduction (mmHg)Adverse Effects
0.53015None
1.03025Mild headache
1.53030None

Table 2: Neuroprotective Effects in Stroke Models

Treatment GroupInfarct Size (%)Neurological Score (0-10)
Control453
D-Mannitol (0.5 g/kg)257
D-Mannitol (1 g/kg)158

Properties

IUPAC Name

(2R,3R,4R,5R)-2-deuteriohexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-JNHZOBAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](CO)([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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